

Unraveling a Chemical Anomaly: How Ortho-Alkyl Groups Accelerate Substitution at Sulfonyl Sulfur

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Compound of Interest

Compound Name: 3,5-Dimethylisoxazole-4-sulfonyl chloride

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An objective comparison of the unexpected reactivity of ortho-alkyl substituted arenesulfonyl chlorides in nucleophilic substitution reactions, supported by experimental data and mechanistic insights.

In the realm of organic chemistry, steric hindrance is a well-established concept where bulky groups near a reaction center impede the approach of a nucleophile, thereby slowing down the reaction rate. However, a fascinating and counterintuitive phenomenon is observed in the nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides. The presence of alkyl groups in the ortho position to the sulfonyl group, which would be expected to decrease the reaction rate due to steric hindrance and inductive effects, paradoxically accelerates the substitution. This guide delves into the experimental evidence for this "steric acceleration," compares the reactivity of various substituted arenesulfonyl chlorides, and explores the proposed mechanisms that explain this intriguing anomaly.

Comparative Analysis of Reaction Rates

Kinetic studies on the chloride-chloride exchange reaction in a series of 22 variously substituted arenesulfonyl chlorides have provided quantitative evidence for the accelerating effect of ortho-alkyl groups.^{[1][2][3]} The second-order rate constants for this identity reaction, determined using radio-labeled tetraethylammonium chloride ($\text{Et}_4\text{N}^{36}\text{Cl}$), reveal a significant

enhancement in reactivity for ortho-substituted compounds compared to their para- and meta-substituted or unsubstituted counterparts.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Substituent	Second-Order Rate Constant ($10^4 k$) [$M^{-1}s^{-1}$] at 0°C	Relative Rate (k/k_{unsub})
Unsubstituted	1.33	1.00
4-Me	0.67	0.50
2-Me	1.95	1.47
2,6-Me ₂	4.89	3.68
2,4,6-Me ₃	6.10	4.59
2-iPr	1.80	1.35
2,6-iPr ₂	2.95	2.22
2,4,6-iPr ₃	3.72	2.80

Data sourced from Mikołajczyk et al. (2020).[\[1\]](#)

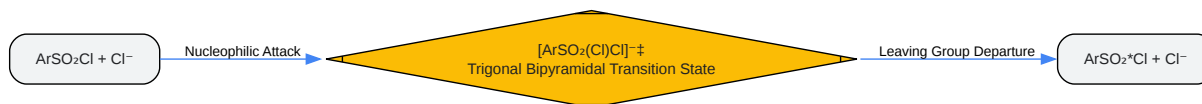
As the data clearly indicates, mono- and di-ortho-alkyl substituted sulfonyl chlorides exhibit a notable increase in reactivity. For instance, the 2,4,6-trimethyl-substituted arenesulfonyl chloride reacts approximately 4.6 times faster than the unsubstituted analog.[\[1\]](#)[\[4\]](#) This is in stark contrast to the effect of a para-methyl group, which, due to its electron-donating inductive effect, deactivates the sulfonyl sulfur towards nucleophilic attack and halves the reaction rate.[\[1\]](#) While classical steric hindrance would predict a decrease in the reaction rate when moving from a methyl to a bulkier isopropyl group, the data shows that even di-ortho-isopropyl substitution leads to a more than two-fold rate enhancement compared to the unsubstituted compound.[\[1\]](#)

The Underlying Mechanism: A Tale of Two Pathways

The counterintuitive acceleration by ortho-alkyl groups is attributed to the unique, rigid, and sterically compressed ground state of these molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#) This ground state strain is relieved upon moving to the transition state, thus lowering the activation energy and

accelerating the reaction.[5] Density Functional Theory (DFT) calculations, supported by X-ray crystallographic data, have been instrumental in elucidating the mechanism.[1][2][3]

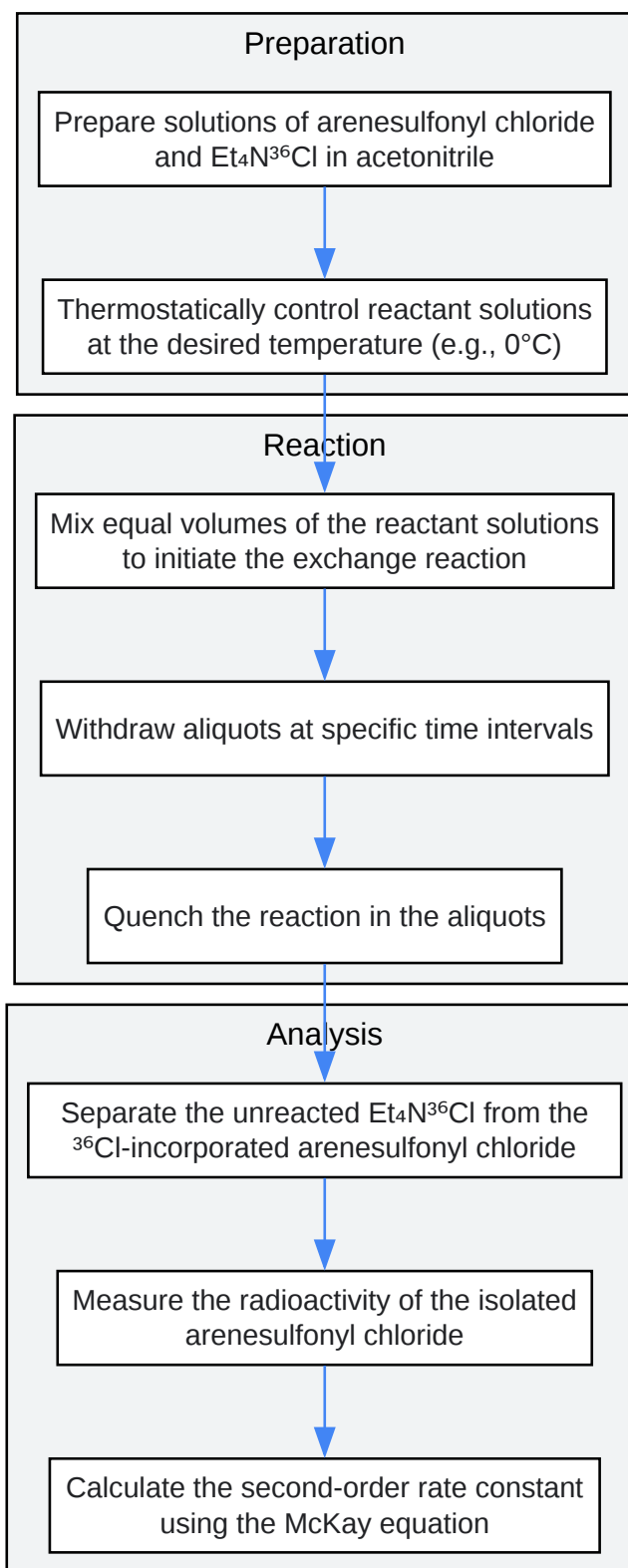
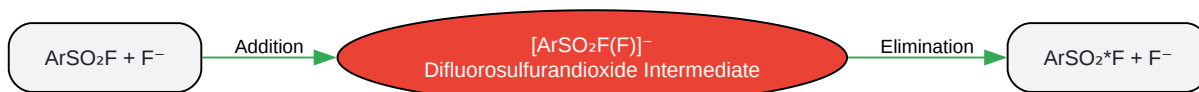
For the chloride-chloride exchange reaction, the studies strongly indicate a synchronous S_N2 mechanism involving a single transition state.[1][2][3]



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Fig. 1: S_N2 mechanism for chloride exchange.

In contrast, the analogous fluoride exchange reaction is proposed to proceed through a stepwise addition-elimination (A-E) mechanism, which involves the formation of a distinct intermediate.[1][2][3]



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References

- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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